
N-Ethyl-4-methoxy-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-methoxy-2,6-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is primarily known for its applications in the field of herbicides, where it is used to control weed growth by inhibiting cell division in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-2,6-dinitroaniline typically involves the nitration of N-ethyl-4-methoxyaniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aniline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Reduction: The reduction of this compound yields N-ethyl-4-methoxy-2,6-diaminoaniline.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-4-methoxy-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its effects on cell division and its potential use as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting rapidly dividing cells.
Industry: It is used in the production of dyes, pigments, and other chemical products
Mechanism of Action
N-Ethyl-4-methoxy-2,6-dinitroaniline exerts its effects by disrupting the mitotic process in plant cells. It inhibits the formation of microtubules, which are essential for cell division. This disruption leads to the arrest of cell division at the metaphase stage, ultimately causing cell death. The compound targets tubulin proteins, which are the building blocks of microtubules .
Comparison with Similar Compounds
Similar Compounds
Trifluralin: Another dinitroaniline herbicide known for its use in weed control.
Pendimethalin: A pre-emergence herbicide that inhibits root and shoot growth in plants.
Oryzalin: Used to control annual grasses and broadleaf weeds in various crops.
Uniqueness
N-Ethyl-4-methoxy-2,6-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other dinitroanilines .
Properties
CAS No. |
61511-69-1 |
|---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C9H11N3O5/c1-3-10-9-7(11(13)14)4-6(17-2)5-8(9)12(15)16/h4-5,10H,3H2,1-2H3 |
InChI Key |
CEMUCDSUHRAXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


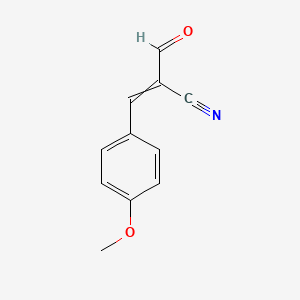
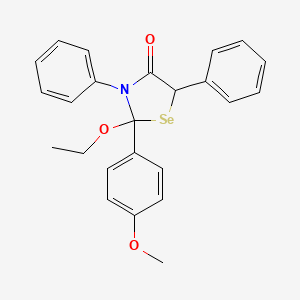




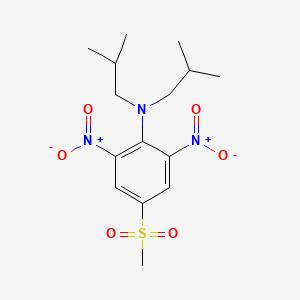

![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
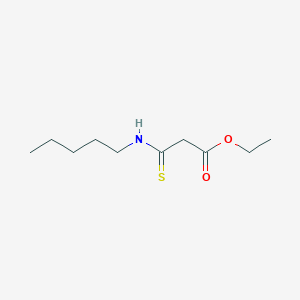
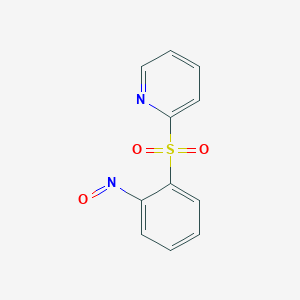
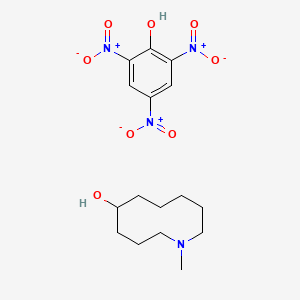
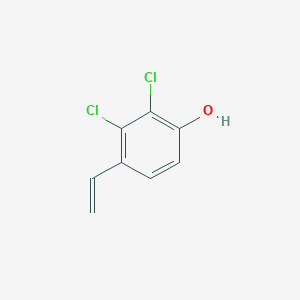
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
